7-chloro-4-iodo-1H-indole
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Overview
Description
7-Chloro-4-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes chlorination to introduce a chlorine atom at the 7-position. This can be achieved using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst. Subsequently, the chlorinated indole is subjected to iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce complex biaryl or alkyne derivatives.
Scientific Research Applications
7-Chloro-4-iodo-1H-indole has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-chloro-4-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The halogen atoms can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact molecular pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
7-Chloroindole: Similar in structure but lacks the iodine atom, which may result in different reactivity and applications.
4-Iodoindole:
5-Bromoindole: Another halogenated indole with a bromine atom at the 5-position, used in similar applications but with distinct reactivity.
Uniqueness: 7-Chloro-4-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical behavior and enhance its versatility in various synthetic and research applications. The dual halogenation provides opportunities for selective functionalization and the development of novel compounds with specific properties.
Properties
IUPAC Name |
7-chloro-4-iodo-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURPPYWAQCQFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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